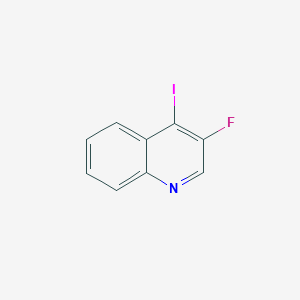

3-Fluoro-4-iodoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FIN/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DITDYVZDDKBMGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40455530 | |

| Record name | 3-Fluoro-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213772-63-5 | |

| Record name | 3-Fluoro-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40455530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-iodoquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the strategic incorporation of fluorine and iodine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, safety information, and its potential applications in drug development, particularly as a topoisomerase inhibitor.

Core Data Summary

The key identifiers and molecular properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference |

| CAS Number | 213772-63-5 | [1][2] |

| Molecular Formula | C₉H₅FIN | [1][2] |

| Molecular Weight | 273.05 g/mol | [1][2] |

Physicochemical and Safety Data

Physical Properties (Estimated)

| Property | Value |

| Boiling Point | 324.4 ± 22.0 °C at 760 mmHg |

| Physical Form | Solid |

Safety Information

| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |

| Health Hazards | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

Note: This safety information is for the isomer 8-Fluoro-3-iodoquinoline and should be used as a guideline. A full safety assessment should be conducted before handling this compound.

Experimental Protocols: Synthesis of this compound

A reliable method for the synthesis of this compound proceeds via the iodination of 3-fluoroquinoline.[2]

Materials:

-

3-Fluoroquinoline

-

Lithium diisopropylamide (LDA)

-

Iodine

-

Tetrahydrofuran (THF), anhydrous

Experimental Procedure:

Stage 1: Metallation

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluoroquinoline in anhydrous tetrahydrofuran.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.

-

Stir the mixture at -78 °C for 4 hours to ensure complete metallation.

Stage 2: Iodination

-

While maintaining the temperature at -78 °C, slowly add a solution of iodine in anhydrous tetrahydrofuran to the reaction mixture.

-

Continue stirring at -78 °C for an additional 2 hours.

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

A yield of 94% has been reported for this reaction.[2]

Applications in Drug Development

Halogenated quinolines, particularly fluoroquinolines, are a cornerstone of antibacterial drug discovery.[3] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5]

Mechanism of Action: Topoisomerase Inhibition

Fluoroquinolones exert their antibacterial effects by stabilizing the covalent complex formed between topoisomerases and DNA. This stabilization prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks disrupts DNA replication and repair, ultimately causing bacterial cell death.[4][5] While some fluoroquinolones have been investigated for their effects on human topoisomerases, their inhibitory activity is generally much lower than against their bacterial counterparts.[6][7][8]

The presence of a fluorine atom at the C3-position and an iodine atom at the C4-position of the quinoline ring in this compound makes it an interesting candidate for the development of new topoisomerase inhibitors with potentially novel activity spectra or improved pharmacological properties. The iodine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions to generate a diverse library of analogs for structure-activity relationship (SAR) studies.

Visualized Workflows

Synthesis of this compound

Caption: Synthetic pathway for this compound.

General Mechanism of Fluoroquinolone Action

Caption: Inhibition of bacterial topoisomerases by fluoroquinolones.

References

- 1. 3-FLUORO-4-IODO-QUINOLINE | 213772-63-5 [m.chemicalbook.com]

- 2. 3-FLUORO-4-IODO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

Synthesis and Characterization of 3-Fluoro-4-iodoquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Fluoro-4-iodoquinoline, a halogenated quinoline derivative of interest in medicinal chemistry and drug development. Due to the limited availability of a specific, published experimental protocol and complete characterization data for this compound, this document outlines a proposed synthetic route based on analogous chemical transformations and presents predicted spectroscopic data based on the analysis of related structures.

Introduction

Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of fluorine and iodine atoms into the quinoline scaffold can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, with its unique substitution pattern, represents a valuable building block for the synthesis of novel bioactive molecules.

Synthesis of this compound

Proposed Synthetic Pathway: Electrophilic Iodination of 3-Fluoroquinoline

A potential method for the synthesis of this compound involves the direct iodination of 3-fluoroquinoline. The fluorine atom at the 3-position is an ortho-, para-directing deactivator. However, the nitrogen atom in the quinoline ring strongly deactivates the pyrimidine ring towards electrophilic substitution. Therefore, the substitution is expected to occur on the benzene ring. For iodination at the C4 position, a directed ortho-metalation approach followed by quenching with an iodine source is a more likely successful strategy.

A potential radical-based direct C-H iodination protocol for quinolines has been developed, showing C3 selectivity for quinolines and quinolones.[1] However, to achieve C4 iodination, a different approach is necessary.

A more plausible route is the lithiation of 3-fluoroquinoline at the 4-position, directed by the nitrogen atom, followed by quenching with an iodine electrophile.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

-

3-Fluoroquinoline

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Iodine (I₂)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluoroquinoline (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi or LDA (1.1 eq) dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete lithiation.

-

In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.

-

Slowly add the iodine solution to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford this compound.

Characterization of this compound

As experimental spectroscopic data is not available, the following characterization data is predicted based on the analysis of similar quinoline and iodinated aromatic compounds.

Physical Properties (Predicted)

| Property | Value |

| Molecular Formula | C₉H₅FIN |

| Molecular Weight | 273.05 g/mol [2] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals for the aromatic protons. The proton at C2 will likely be a doublet due to coupling with the fluorine at C3. The protons on the benzo-ring (C5, C6, C7, C8) will appear in the aromatic region, with their chemical shifts and coupling patterns influenced by the fused heterocyclic ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | ³J(H,F) ≈ 3-5 |

| H-5 | 8.0 - 8.2 | d | ³J(H,H) ≈ 8-9 |

| H-6 | 7.6 - 7.8 | t | ³J(H,H) ≈ 7-8 |

| H-7 | 7.8 - 8.0 | t | ³J(H,H) ≈ 7-8 |

| H-8 | 8.1 - 8.3 | d | ³J(H,H) ≈ 8-9 |

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show nine distinct carbon signals. The carbon attached to fluorine (C-3) will appear as a doublet with a large one-bond C-F coupling constant. The carbon attached to iodine (C-4) will have a chemical shift significantly influenced by the heavy atom effect.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | 150 - 155 | d, ²J(C,F) ≈ 15-25 |

| C-3 | 158 - 162 (d) | ¹J(C,F) ≈ 240-260 |

| C-4 | 95 - 105 | d, ³J(C,F) ≈ 3-5 |

| C-4a | 148 - 152 | s |

| C-5 | 128 - 132 | s |

| C-6 | 126 - 130 | s |

| C-7 | 129 - 133 | s |

| C-8 | 127 - 131 | s |

| C-8a | 145 - 149 | d, ⁴J(C,F) ≈ 2-4 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=C stretching vibrations, as well as the C-F and C-I stretching vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-F stretch | 1250 - 1000 |

| C-I stretch | 600 - 500 |

Mass Spectrometry (MS) (Predicted)

The mass spectrum under electron ionization (EI) is expected to show a prominent molecular ion peak (M⁺) at m/z = 273. The fragmentation pattern would likely involve the loss of iodine (I, 127 amu) and potentially the loss of HF or other small neutral molecules.

| Fragment Ion | Predicted m/z |

| [C₉H₅FIN]⁺ (M⁺) | 273 |

| [C₉H₅FN]⁺ | 146 |

| [C₉H₄F]⁺ | 119 |

Experimental Workflow Visualization

Caption: A typical experimental workflow.

Conclusion

This compound is a synthetically accessible and valuable building block for the development of novel chemical entities in drug discovery. While a specific, detailed experimental protocol is not widely published, a plausible synthetic route via directed ortho-metalation and iodination of 3-fluoroquinoline is proposed. The predicted characterization data provides a useful reference for researchers working on the synthesis and identification of this and related compounds. Further experimental work is required to validate the proposed synthetic method and to obtain precise spectroscopic data.

References

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-iodoquinoline

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Fluoro-4-iodoquinoline is a halogenated heterocyclic aromatic compound. The quinoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of many pharmaceuticals. The introduction of fluorine and iodine atoms can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, making this compound and its derivatives of interest in drug discovery and materials science. Precise structural confirmation is paramount, and spectroscopic methods are the primary means to achieve this. This guide outlines the expected spectroscopic signature of this compound.

Predicted Spectroscopic Data

The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known effects of substituents on the quinoline ring system.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide unambiguous confirmation of its structure.

¹H NMR Spectroscopy: The protons on the quinoline ring are expected to appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom deshields adjacent protons, causing them to resonate at a lower field.[1] Specifically, the H-2 proton is expected to be the most downfield signal due to its proximity to the nitrogen.[1] The fluorine and iodine substituents will further influence the chemical shifts of the protons on the carbocyclic ring through inductive and resonance effects.

¹³C NMR Spectroscopy: The spectrum will show nine distinct signals corresponding to the nine carbon atoms. The carbon atom bonded to fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The carbon bonded to the highly electronegative nitrogen (C-2 and C-8a) will be significantly deshielded (downfield shift). Conversely, the carbon atom bonded to iodine (C-4) is expected to show a significant upfield shift due to the "heavy atom effect".

¹⁹F NMR Spectroscopy: A single resonance is expected for the fluorine atom attached to the aromatic ring. Its chemical shift will be characteristic of an aryl fluoride.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | d | J(H2-F3) ≈ 3-5 |

| H-5 | 8.0 - 8.2 | d | J(H5-H6) ≈ 8-9 |

| H-6 | 7.6 - 7.8 | t | J(H6-H5) ≈ 8-9, J(H6-H7) ≈ 7-8 |

| H-7 | 7.8 - 8.0 | t | J(H7-H6) ≈ 7-8, J(H7-H8) ≈ 8-9 |

| H-8 | 7.9 - 8.1 | d | J(H8-H7) ≈ 8-9 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to F) | Predicted Coupling Constant (J, Hz) |

| C-2 | 152 - 155 | d | ²J(C2-F3) ≈ 15-25 |

| C-3 | 158 - 162 | d | ¹J(C3-F3) ≈ 240-260 |

| C-4 | 95 - 105 | d | ²J(C4-F3) ≈ 5-15 |

| C-4a | 128 - 131 | d | ³J(C4a-F3) ≈ 2-5 |

| C-5 | 129 - 132 | s | - |

| C-6 | 127 - 130 | s | - |

| C-7 | 130 - 133 | s | - |

| C-8 | 128 - 131 | s | - |

| C-8a | 147 - 150 | s | - |

Table 3: Predicted ¹⁹F NMR Data for this compound (in CDCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-3 | -110 to -130 | d |

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum for this compound is expected to be complex in the fingerprint region but will show characteristic peaks for its aromatic system and carbon-halogen bonds.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak |

| 1600 - 1450 | Aromatic C=C and C=N Ring Stretch | Medium to Strong |

| 1360 - 1000 | C-F Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| ~500 | C-I Stretch | Medium to Weak |

Note: The C-F stretch is a strong, characteristic band.[2] Aromatic C-H stretching occurs above 3000 cm⁻¹.[3][4]

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound (Molecular Formula: C₉H₅FIN, Molecular Weight: 273.05 g/mol ), electron ionization (EI) would be a suitable technique.

The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z = 273. A key feature will be the isotopic pattern. The major fragmentation pathway for quinolines is often the loss of HCN.[5][6] For this molecule, the loss of the iodine atom would also be a very favorable fragmentation pathway.

Table 5: Predicted Mass Spectrometry Data for this compound (EI-MS)

| m/z | Ion Identity | Notes |

| 273 | [M]⁺˙ | Molecular Ion |

| 146 | [M - I]⁺ | Loss of iodine radical, likely a prominent peak |

| 129 | [M - I - F]⁺˙ or [M - I - HCN]⁺ | Ambiguous, requires high-resolution MS |

| 102 | [C₈H₆]⁺˙ | Resulting from the loss of HCN from the [M-I]⁺ fragment |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

-

Sample Preparation: Weigh 5-25 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a small vial.[7][8]

-

Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[9]

-

Acquisition: Cap the NMR tube and wipe the outside clean. Insert the tube into the spectrometer.

-

Parameter Setup:

-

¹H NMR: Acquire data using a standard single-pulse experiment. Typical parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-2 seconds, and 8-16 scans.[1]

-

¹³C NMR: Use a standard proton-decoupled single-pulse experiment. Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, a relaxation delay of 2-5 seconds, and 128 or more scans depending on concentration.[1]

-

¹⁹F NMR: Acquire with a standard single-pulse experiment, often with proton decoupling. The spectral width should be sufficient to cover the aryl fluoride region (e.g., -100 to -180 ppm).

-

-

Grinding: In an agate mortar, thoroughly grind 1-2 mg of the solid this compound sample.[10]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) to the mortar. Gently but thoroughly mix the sample and KBr until a homogenous, fine powder is obtained.[11][12] Work quickly to minimize moisture absorption by the hygroscopic KBr.[13]

-

Pressing: Transfer the powder to a pellet die. Place the die in a hydraulic press and apply a pressure of ~8-10 tons for several minutes.[12][14]

-

Analysis: Carefully remove the resulting transparent or translucent pellet from the die and place it in the sample holder of the FTIR spectrometer for analysis. A background spectrum using a pure KBr pellet should be collected.[10]

-

Sample Preparation: Place a small amount of the solid sample (microgram quantity) into a capillary tube.

-

Introduction: Insert the capillary tube into the direct insertion probe of the mass spectrometer.

-

Ionization: The probe is inserted into the high-vacuum source region and gently heated to volatilize the sample. The gaseous molecules are then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[15][16][17]

-

Analysis: The resulting ions are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio to generate the mass spectrum.[15]

Workflow Visualization

The logical flow for the characterization of a novel or synthesized compound like this compound can be visualized as follows.

References

- 1. benchchem.com [benchchem.com]

- 2. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. organomation.com [organomation.com]

- 9. NMR Sample Preparation [nmr.eps.hw.ac.uk]

- 10. shimadzu.com [shimadzu.com]

- 11. What Is The Pellet Technique In Ir? Master Solid Sample Preparation For Clear Spectroscopy - Kintek Solution [kindle-tech.com]

- 12. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 13. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 14. youtube.com [youtube.com]

- 15. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 16. Electron ionization - Wikipedia [en.wikipedia.org]

- 17. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

Exploring the Potential of 3-Fluoro-4-iodoquinoline Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research and extensive data on the derivatives of 3-fluoro-4-iodoquinoline are limited in publicly available literature. This guide provides a comprehensive framework for the exploration of this scaffold by leveraging established synthetic methodologies and drawing parallels from structurally related quinoline derivatives with known medicinal chemistry applications. The information presented aims to serve as a foundational resource to stimulate and guide future research in this promising area.

Introduction: The Quinoline Scaffold in Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The introduction of a fluorine atom at the 3-position and an iodine atom at the 4-position of the quinoline nucleus in This compound offers a unique starting point for the synthesis of novel derivatives. The fluorine atom can enhance metabolic stability and binding affinity, while the iodine atom serves as a versatile handle for various cross-coupling reactions, enabling the introduction of a wide array of substituents to explore the chemical space for therapeutic potential.

This technical guide outlines potential synthetic pathways for derivatizing the this compound core, summarizes the biological activities of structurally related compounds, provides detailed experimental protocols for key reactions, and visualizes relevant workflows and biological pathways.

Synthetic Strategies for Derivatization

The 4-iodo substituent on the this compound core is primed for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The two most prominent and versatile methods for this purpose are the Suzuki-Miyaura coupling and the Sonogashira coupling.

Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl/Vinyl Derivatives

The Suzuki-Miyaura coupling reaction is a highly efficient method for forming a carbon-carbon bond between an organohalide and an organoboron compound. In the context of this compound, this reaction can be employed to introduce a variety of aryl and vinyl groups at the 4-position. These modifications are crucial for exploring structure-activity relationships (SAR), as the introduction of different aromatic and unsaturated moieties can significantly impact the biological activity of the resulting compounds. For instance, in many kinase inhibitors, specific aryl groups at this position are essential for binding to the ATP-binding pocket of the target kinase.

A general workflow for the Suzuki-Miyaura coupling is depicted below:

Navigating the Physicochemical Landscape of 3-Fluoro-4-iodoquinoline: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 3-Fluoro-4-iodoquinoline is limited. This guide provides a comprehensive framework based on the known properties of structurally similar quinoline derivatives and established methodologies for characterizing such compounds. The experimental protocols detailed herein are generalized and should be adapted and validated for specific laboratory conditions.

Executive Summary

This compound is a halogenated quinoline derivative of interest in medicinal chemistry and drug discovery. Understanding its solubility and stability is paramount for its successful handling, formulation, and development as a potential therapeutic agent or synthetic intermediate. This technical guide outlines the anticipated solubility profile of this compound in common solvents and provides detailed experimental protocols for its empirical determination. Furthermore, it addresses the compound's potential stability challenges, offering a robust methodology for conducting forced degradation studies to identify potential degradation pathways and inform stable formulation strategies.

Solubility Profile of Halogenated Quinolines

The solubility of quinoline and its derivatives is heavily influenced by the nature and position of substituents on the heterocyclic ring. Generally, the quinoline core imparts a degree of hydrophobicity, leading to poor aqueous solubility. However, solubility in organic solvents is typically more favorable. The introduction of a fluorine atom can modulate electronic properties, while the iodo group can influence crystal lattice energy and intermolecular interactions.

Qualitative Solubility of Quinoline Derivatives

Quinoline and its derivatives generally exhibit good solubility in a range of organic solvents.[1] The parent compound, quinoline, is slightly soluble in cold water but dissolves readily in hot water and most common organic solvents.[2][3]

Table 1: Anticipated Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Common Solvents | Anticipated Solubility of this compound | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | Likely Soluble | These solvents are effective at solvating a wide range of organic molecules, including heterocyclic compounds. DMSO is a common solvent for poorly water-soluble drug candidates. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | Halogenated quinolines often show good solubility in chlorinated solvents.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderately to Sparingly Soluble | The polarity of alcohols allows for some interaction with the quinoline nitrogen, but the overall hydrophobic character of the substituted ring system may limit high solubility. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble to Insoluble | The lower polarity of ethers compared to other organic solvents may result in limited solubility. |

| Non-polar | Hexane, Toluene | Likely Insoluble | The polar nature of the quinoline nitrogen and the fluoro substituent are unlikely to be effectively solvated by non-polar hydrocarbons. |

| Aqueous | Water, Buffered Solutions (pH 5-9) | Likely Insoluble | The hydrophobic nature of the bicyclic aromatic system and the large iodo substituent are expected to result in very low aqueous solubility. Quinolones are zwitterionic at physiological pH, often leading to minimal solubility.[4] |

Quantitative Solubility of Structurally Analogous Halogenated Quinolines

While specific data for this compound is unavailable, the following table presents solubility data for other halogenated quinoline derivatives to provide a comparative context.

Table 2: Quantitative Solubility Data for Analogous Halogenated Quinolines

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| 4-Chloro-7-(trifluoromethyl)quinoline | Chloroform | Not Specified | 25 mg/mL | [1] |

| 4,7-Dichloroquinoline | Chloroform | Not Specified | 50 mg/mL | [1] |

| 4,7-Dichloroquinoline | Ethanol | 26.65 | 0.0113 (mole fraction) | [1] |

| Ciprofloxacin (a fluoroquinolone) | n-Butanol | 25 | 77.50 µg/mL | [5] |

| Norfloxacin (a fluoroquinolone) | n-Butanol | 25 | 225.00 µg/mL | [5] |

| Ofloxacin (a fluoroquinolone) | n-Butanol | 25 | 162.50 µg/mL | [5] |

Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the thermodynamic solubility of this compound is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).[6]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or amber glass vials with screw caps

-

Thermostatic shaker

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

HPLC system with UV detector

-

Analytical balance

Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or a mixture of organic solvent and water) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Seal the vials tightly to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Separation of Undissolved Solid:

-

After equilibration, centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted samples and the calibration standards using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area versus the concentration of the standards.

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.

-

Express the solubility in units such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

Caption: Workflow for determining compound solubility via the shake-flask method. (Within 100 characters)

Stability Profile and Forced Degradation Studies

The stability of this compound is a critical parameter, particularly the C-I bond, which can be susceptible to degradation under certain conditions, such as exposure to light or strong bases. Forced degradation studies are essential to identify potential degradation products and pathways, which is a regulatory requirement and crucial for developing stable formulations.[7][8][9]

Potential Stability Issues

-

Photostability: Quinolines can be sensitive to light, potentially leading to discoloration and degradation.[2][3] The presence of halogens can sometimes increase photosensitivity.

-

Hydrolytic Stability: While generally stable, prolonged exposure to strongly acidic or basic conditions could lead to hydrolysis or other reactions.

-

Oxidative Stability: The quinoline ring system can be susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote free radical formation.

-

Chemical Incompatibility: The iodo-substituent may be prone to displacement or "halogen dance" rearrangements under strongly basic conditions with certain reagents.

Experimental Protocol for Forced Degradation Studies

This protocol is based on the International Council for Harmonisation (ICH) guidelines. The goal is to achieve 5-20% degradation of the active substance.[9]

Stress Conditions

-

Acid Hydrolysis:

-

Reflux the compound in 0.1 M HCl at 60-80 °C for a specified period (e.g., 2, 4, 8, 12, 24 hours).

-

-

Base Hydrolysis:

-

Reflux the compound in 0.1 M NaOH at 60-80 °C for a specified period.

-

-

Neutral Hydrolysis:

-

Reflux the compound in water at 60-80 °C for a specified period.

-

-

Oxidative Degradation:

-

Treat the compound with 3-30% hydrogen peroxide at room temperature for a specified period.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat (e.g., 60-80 °C) for an extended period.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[7]

-

Analytical Procedure

-

For each stress condition, analyze the samples at various time points using a stability-indicating HPLC method.

-

The HPLC method must be capable of separating the intact this compound from all degradation products.

-

A photodiode array (PDA) detector is recommended to assess peak purity and obtain UV spectra of the degradants.

-

Mass spectrometry (LC-MS) should be used to identify the mass of the degradation products to aid in structure elucidation.

Data Analysis

-

Calculate the percentage of degradation for each condition.

-

Determine the mass balance to ensure that all degradation products are accounted for.[9]

-

Characterize the major degradation products.

Visualization of Forced Degradation Workflow

Caption: Workflow for conducting forced degradation studies. (Within 100 characters)

Conclusion

While specific data for this compound is not extensively documented, this guide provides a robust framework for its characterization. Based on the behavior of analogous compounds, it is anticipated to have low aqueous solubility but better solubility in polar aprotic and chlorinated organic solvents. Its stability, particularly the integrity of the carbon-iodine bond, warrants careful investigation through systematic forced degradation studies. The detailed experimental protocols provided herein offer a starting point for researchers to empirically determine the solubility and stability profile of this compound, which is essential for its advancement in drug discovery and development pipelines.

References

- 1. benchchem.com [benchchem.com]

- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Quinoline - Wikipedia [en.wikipedia.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. jsppharm.org [jsppharm.org]

- 6. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Fluoro-4-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. Developed by Nobel laureates Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi, this palladium-catalyzed reaction has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical industry for the creation of biaryl and heteroaryl structures.

The 3-fluoro-4-iodoquinoline scaffold is a valuable building block in medicinal chemistry. The quinoline core is a prevalent motif in numerous biologically active compounds, while the strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and other crucial pharmacokinetic properties. The Suzuki coupling of this compound provides a powerful and versatile method for introducing a wide array of aryl and heteroaryl substituents at the 4-position, facilitating the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

These application notes provide a comprehensive guide to performing the Suzuki-Miyaura coupling reaction using this compound, including a general protocol, representative reaction conditions, and key mechanistic insights.

General Reaction Scheme

The Suzuki coupling of this compound with a generic organoboron reagent (e.g., a boronic acid or boronate ester) is depicted below. The reaction requires a palladium catalyst, a suitable ligand, a base, and an appropriate solvent system to proceed effectively.

Scheme 1: General Suzuki-Miyaura Coupling Reaction

-

Aryl Halide: this compound

-

Organoboron Reagent: R-B(OH)₂ (Aryl or Heteroaryl Boronic Acid)

-

Product: 3-Fluoro-4-(hetero)arylquinoline

Catalytic Cycle and Mechanism

The mechanism of the Suzuki-Miyaura coupling is a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The three primary steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled as the final biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Figure 1. Catalytic Cycle of the Suzuki-Miyaura Coupling

Experimental Protocols and Data

The success of the Suzuki coupling with this compound depends on the careful selection of reaction parameters. Due to the electron-deficient nature of the quinoline ring, the oxidative addition step is generally facile. The choice of catalyst, ligand, base, and solvent should be optimized for each specific boronic acid partner.

Representative Reaction Conditions

The following table summarizes typical conditions for the Suzuki coupling of aryl iodides, which serve as a strong starting point for the functionalization of this compound.

| Entry | Boronic Acid (1.2 eq) | Catalyst (mol%) | Ligand (mol%) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 8 | 80-90 |

| 3 | 3-Pyridylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 85 | 16 | 75-85 |

| 4 | 2-Thienylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Acetonitrile/H₂O (4:1) | 80 | 10 | 88-98 |

General Laboratory Protocol

This protocol provides a detailed methodology for a standard Suzuki coupling reaction. Note: All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or boronate ester (1.1 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Reaction vessel (e.g., flame-dried round-bottom flask or microwave vial)

-

Standard laboratory glassware and purification supplies

Procedure:

-

Reaction Setup: To a flame-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and any additional ligand. Then, add the degassed solvent via syringe. For aqueous systems, the degassed water is typically added last.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer two more times with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-fluoro-4-arylquinoline product.

Figure 2. General Experimental Workflow for Suzuki Coupling

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the C-C bond formation and functionalization of this compound. Its operational simplicity, mild conditions, and broad functional group tolerance make it an ideal tool for generating diverse libraries of novel quinoline derivatives for drug discovery and materials science. The provided protocol serves as a robust starting point, though optimization of the catalyst, base, and solvent system is recommended to achieve maximum yields for specific substrates.

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Fluoro-4-iodoquinoline with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope. This palladium-catalyzed cross-coupling reaction has become indispensable in medicinal chemistry and drug discovery for the synthesis of arylamines and heteroarylamines, which are prevalent motifs in numerous biologically active compounds. The synthesis of substituted aminoquinolines, in particular, is of significant interest due to their presence in a wide array of therapeutic agents.

This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 3-fluoro-4-iodoquinoline with primary amines. While specific literature examples for this exact transformation are scarce, the provided protocol is based on established methodologies for the amination of related 4-haloquinolines and other aryl halides. It is intended to serve as a robust starting point for researchers to develop optimized conditions for their specific primary amine substrates.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst, a phosphine ligand, and a base. The generally accepted mechanism involves the oxidative addition of the aryl halide (this compound) to a Pd(0) species, followed by coordination of the primary amine. Subsequent deprotonation of the amine by the base forms a palladium-amido complex, which then undergoes reductive elimination to yield the desired 4-amino-3-fluoroquinoline product and regenerate the active Pd(0) catalyst.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination is depicted below. The process involves the careful assembly of reactants and catalyst under an inert atmosphere, followed by heating to drive the reaction to completion. Subsequent workup and purification steps are then employed to isolate the desired product.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Key Reaction Components

The success of the Buchwald-Hartwig amination is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The following table summarizes the roles of these key components and provides common examples used in the amination of aryl halides.

| Component | Role | Common Examples |

| Palladium Precatalyst | Source of the active Pd(0) catalyst. | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂ |

| Ligand | Stabilizes the Pd catalyst, influences reactivity and scope. | XPhos, SPhos, RuPhos, BINAP, Xantphos |

| Base | Facilitates deprotonation of the amine. | NaOtBu, KOtBu, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reactants and influences reaction rate. | Toluene, Dioxane, THF, t-Butanol |

| Primary Amine | The nucleophile that couples with the aryl halide. | Alkylamines (e.g., propylamine, butylamine), Arylamines |

Experimental Protocols

General Protocol for the Buchwald-Hartwig Amination of this compound with a Primary Amine

This protocol is a general starting point and may require optimization for specific primary amines.

Materials:

-

This compound

-

Primary amine (1.2 - 1.5 equivalents)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

-

Phosphine ligand (e.g., XPhos, 2-10 mol%)

-

Base (e.g., NaOtBu, 2.0 equivalents)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

Reaction Setup:

-

To an oven-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium precatalyst, the phosphine ligand, and the base under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

Seal the flask with a septum, and evacuate and backfill with inert gas three times.

-

-

Addition of Reagents:

-

Add the anhydrous solvent via syringe.

-

Add the primary amine via syringe.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-3-fluoroquinoline.

-

Safety Precautions:

-

Palladium catalysts and phosphine ligands can be air- and moisture-sensitive and should be handled under an inert atmosphere.

-

Strong bases such as sodium t-butoxide are corrosive and hygroscopic; handle with appropriate personal protective equipment.

-

Organic solvents are flammable and should be used in a well-ventilated fume hood.

-

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluoro-4-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction parameters for various palladium-catalyzed cross-coupling reactions utilizing 3-fluoro-4-iodoquinoline. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization via cross-coupling enables the synthesis of a diverse range of novel molecular architectures. The protocols provided are representative methodologies and may require optimization for specific substrates and desired outcomes.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions are fundamental in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex drug candidates.[2] The general catalytic cycle for these transformations involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation (for Suzuki, Stille, etc.) or carbopalladation (for Heck), and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[3][4] this compound is an excellent substrate for these reactions due to the high reactivity of the carbon-iodine bond.

References

Synthesis of 3-Aryl-4-Iodoquinolines: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 3-aryl-4-iodoquinolines, valuable scaffolds in medicinal chemistry and materials science. The presented methodology is based on a robust and efficient electrophilic cyclization of N-(2-alkynyl)anilines. This approach offers a direct route to the target compounds with good yields and regioselectivity.

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis of 3-iodo-4-phenylquinoline.

| Step | Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | N-(2-propynyl)aniline | Iodobenzene | PdCl₂(PPh₃)₂, CuI | Triethylamine | Room Temp. | 3 | N-(3-phenyl-2-propynyl)aniline | 86-88 |

| 2 | N-(3-phenyl-2-propynyl)aniline | Iodine (I₂) | NaHCO₃ | Acetonitrile | Room Temp. | 5 | 3-Iodo-4-phenylquinoline | 70-72 |

Experimental Workflow

The synthesis of 3-aryl-4-iodoquinolines can be effectively visualized as a two-step process: the initial Sonogashira coupling to form the N-(2-alkynyl)aniline precursor, followed by an electrophilic iodocyclization to yield the final quinoline product.

Caption: General workflow for the two-step synthesis of 3-aryl-4-iodoquinolines.

Experimental Protocols

The following protocols are adapted from a procedure published in Organic Syntheses.[1][2]

Step 1: Synthesis of N-(3-phenyl-2-propynyl)aniline

This procedure describes the Sonogashira coupling of N-(2-propynyl)aniline with iodobenzene to yield the key intermediate, N-(3-phenyl-2-propynyl)aniline.

Materials:

-

N-(2-propynyl)aniline (4.76 g, 36.28 mmol, 1.0 equiv)

-

Iodobenzene (4.47 mL, 8.15 g, 40.0 mmol, 1.1 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (510 mg, 0.73 mmol, 0.02 equiv)

-

Copper(I) iodide (69 mg, 0.36 mmol, 0.01 equiv)

-

Triethylamine (225 mL)

-

Argon or Nitrogen gas

-

Standard glassware for organic synthesis (oven-dried)

Procedure:

-

To an oven-dried 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and two rubber septa, add N-(2-propynyl)aniline, triethylamine, and iodobenzene.

-

Flush the flask with argon or nitrogen gas.

-

Add bis(triphenylphosphine)palladium(II) dichloride to the stirred mixture.

-

Finally, add copper(I) iodide in a single portion.

-

Stir the reaction mixture at room temperature for 3 hours under an inert atmosphere.[2]

-

Upon completion, filter the reaction mixture through a medium porosity fritted glass funnel.

-

Rinse the flask and wash the filter cake with ethyl acetate.

-

Combine the organic phases and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to afford N-(3-phenyl-2-propynyl)aniline as a light yellow oil (yield: 86-88%).[2]

Step 2: Synthesis of 3-Iodo-4-phenylquinoline

This procedure details the electrophilic cyclization of the previously synthesized N-(3-phenyl-2-propynyl)aniline to the final product.

Materials:

-

N-(3-phenyl-2-propynyl)aniline (5.23 g, 25.23 mmol, 1.0 equiv)

-

Iodine (I₂) (12.8 g, 50.46 mmol, 2.0 equiv)

-

Sodium bicarbonate (NaHCO₃) (2.24 g, 26.67 mmol, 1.06 equiv)

-

Acetonitrile (126 mL)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Dichloromethane

-

Standard glassware for organic synthesis (oven-dried)

Procedure:

-

In an oven-dried 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, thermometer, and two rubber septa, combine N-(3-phenyl-2-propynyl)aniline and sodium bicarbonate in acetonitrile.

-

Stir the mixture at room temperature for 20 minutes.

-

Slowly add solid iodine to the reaction mixture over a period of 20 minutes.

-

Continue stirring the reaction at room temperature for 5 hours.[2]

-

After the reaction is complete, transfer the dark purple solution to a separatory funnel.

-

Rinse the reaction flask with dichloromethane and add the rinsings to the separatory funnel.

-

Wash the organic layer with a saturated aqueous solution of sodium thiosulfate until the purple color disappears.[1]

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to yield 3-iodo-4-phenylquinoline as a solid (yield: 70-72%).[2]

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Fluoro-4-iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in the field of oncology. Its ability to mimic the hinge-binding motif of ATP allows for potent and selective inhibition of various protein kinases. The strategic functionalization of the quinoline ring is crucial for optimizing potency, selectivity, and pharmacokinetic properties. 3-Fluoro-4-iodoquinoline is a versatile building block for the synthesis of novel kinase inhibitors. The fluorine atom at the 3-position can enhance binding affinity and metabolic stability, while the iodine atom at the 4-position provides a reactive handle for introducing diverse molecular fragments through palladium-catalyzed cross-coupling reactions.[1][2] This document provides detailed application notes and protocols for the use of this compound in the synthesis of kinase inhibitors targeting key signaling pathways in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.

Key Synthetic Strategies

The primary synthetic routes for elaborating the this compound core involve palladium-catalyzed cross-coupling reactions. These methods offer broad substrate scope and functional group tolerance, making them ideal for generating libraries of potential kinase inhibitors.

-

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling this compound with a wide range of aryl or heteroaryl boronic acids or their esters. This allows for the introduction of various substituents that can interact with specific pockets within the kinase active site.

-

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the coupling of this compound with a diverse array of primary and secondary amines. This is particularly useful for synthesizing inhibitors that mimic the 4-anilinoquinoline core found in many successful EGFR inhibitors.

Target Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a critical role in regulating cell proliferation, survival, and differentiation.[3] Dysregulation of this pathway through EGFR mutations or overexpression is a hallmark of many cancers, including non-small cell lung cancer and colorectal cancer.[4] Kinase inhibitors targeting EGFR can block downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby inhibiting tumor growth.[4]

Caption: Simplified EGFR signaling pathway and the point of inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. The VEGFR signaling pathway is a key regulator of angiogenesis.[5] VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that, upon binding to VEGF, trigger downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[6] Inhibiting VEGFR signaling can effectively cut off the blood supply to tumors, thereby impeding their growth.[7]

Caption: Simplified VEGFR signaling pathway and the point of inhibition.

Experimental Protocols

The following protocols describe the synthesis of a hypothetical kinase inhibitor, "Q-Inhibitor-1," starting from this compound. This workflow illustrates a common strategy for elaborating this scaffold.

General Experimental Workflow

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Aryl-3-fluoroquinolines

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.05 equiv)

-

SPhos (0.1 equiv)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture)

-

Nitrogen or Argon gas supply

Procedure:

-

To a flame-dried round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.

-

Evacuate and backfill the flask with nitrogen or argon three times.

-

Add the degassed 1,4-dioxane/water solvent mixture.

-

In a separate vial, prepare a catalyst premix by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed solvent, then add it to the main reaction flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-3-fluoroquinoline.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 4-Amino-3-fluoroquinoline Derivatives

This protocol details a general procedure for the C-N cross-coupling of an amine with a 4-substituted-3-fluoroquinoline, which could be the product from Protocol 1 or this compound itself.

Materials:

-

4-Substituted-3-fluoroquinoline (e.g., Intermediate A or this compound) (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

-

Xantphos (0.1 equiv)

-

Cesium carbonate (Cs₂CO₃) (1.5 equiv)

-

Anhydrous 1,4-Dioxane

-

Nitrogen or Argon gas supply

Procedure:

-

In an oven-dried Schlenk tube, combine the 4-substituted-3-fluoroquinoline, cesium carbonate, and Xantphos.

-

Evacuate and backfill the tube with nitrogen or argon three times.

-

Add anhydrous, degassed 1,4-dioxane, followed by the amine and then Pd₂(dba)₃.

-

Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the desired 4-amino-3-fluoroquinoline derivative.

Data Presentation

The following tables summarize the in vitro kinase inhibitory activities of representative quinoline-based inhibitors targeting EGFR and VEGFR. The data is presented as IC₅₀ values (the half-maximal inhibitory concentration), which represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: In Vitro Kinase Inhibitory Activity of Quinoline-based EGFR Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 5a | EGFR | 71 | [8] |

| Erlotinib | EGFR | 80 | [8] |

| Lapatinib | HER2 | 26 | [8] |

| SIQ3 | EGFR-TK | ~10.2 | [9] |

| SIQ5 | EGFR-TK | ~5.8 | [9] |

| SIQ17 | EGFR-TK | ~0.6 | [9] |

| CPD4 | EGFR (L858R/T790M/C797S) | 3.04 | [10] |

| Osimertinib | EGFR (L858R/T790M/C797S) | 8.93 | [10] |

Table 2: In Vitro Kinase Inhibitory Activity of Quinoline-based VEGFR-2 Inhibitors

| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 7 | VEGFR-2 | 137.40 | [11] |

| Compound 13 | VEGFR-2 | 69.11 | [11] |

| Compound 14 | VEGFR-2 | 85.89 | [11] |

| Sorafenib | VEGFR-2 | 53.65 | [11] |

| Compound 23j | VEGFR-2 | 3.7 | [2] |

| Sorafenib | VEGFR-2 | 3.12 | [2] |

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allows for the efficient construction of diverse chemical libraries targeting key oncogenic kinases like EGFR and VEGFR. The protocols and data presented herein provide a framework for the rational design and synthesis of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights [mdpi.com]

- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Iodination of 3-Fluoroquinoline via Directed ortho-Metalation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated quinolines are valuable building blocks in medicinal chemistry and materials science, serving as key intermediates for cross-coupling reactions to introduce molecular diversity. The regioselective introduction of an iodine atom onto the quinoline scaffold, particularly in the presence of other directing groups like fluorine, presents a synthetic challenge. The fluorine atom at the 3-position of the quinoline ring deactivates the ring towards classical electrophilic aromatic substitution and directs incoming electrophiles. This application note details a robust and highly regioselective experimental procedure for the synthesis of 3-fluoro-4-iodoquinoline from 3-fluoroquinoline. The primary method described herein is a directed ortho-metalation, where the fluorine atom directs lithiation to the C4 position, followed by quenching with an iodine electrophile. A second, more classical electrophilic iodination method is also presented for comparison.

Signaling Pathways and Logical Relationships

The synthetic strategy for the regioselective iodination of 3-fluoroquinoline at the C4 position is predicated on the principle of directed ortho-metalation (DoM). The fluorine atom at C3, being a Lewis basic site, can direct a strong lithium base, such as lithium diisopropylamide (LDA), to deprotonate the adjacent C4 position. This generates a transient 4-lithio-3-fluoroquinoline intermediate, which then readily reacts with an electrophilic iodine source to yield the desired this compound. This method offers high regioselectivity, which can be challenging to achieve with standard electrophilic aromatic substitution methods on deactivated heterocyclic systems.

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Method 1: Directed ortho-Metalation and Iodination

This procedure is adapted from the principles of fluorine-directed metalation and provides a highly regioselective route to this compound.[1][2]

Materials:

-

3-Fluoroquinoline

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Iodine (I₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To an oven-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add 3-fluoroquinoline (1.0 eq). Dissolve the starting material in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add lithium diisopropylamide (LDA) solution (1.1 to 1.5 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 2 hours.

-

Iodination: In a separate flask, prepare a solution of iodine (1.2 to 1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for an additional 30 minutes.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C. Allow the mixture to warm to room temperature.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined.

-

Washing: Wash the combined organic layers sequentially with saturated aqueous sodium thiosulfate solution (to remove excess iodine) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure this compound.

Method 2: Electrophilic Iodination with N-Iodosuccinimide (NIS)

This method represents a more classical approach to the iodination of heteroaromatic compounds and is provided for comparative purposes. The regioselectivity of this reaction may be less specific than the directed metalation approach.

Materials:

-

3-Fluoroquinoline

-

N-Iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoroquinoline (1.0 eq) in dichloromethane.

-

Addition of Reagents: Add N-Iodosuccinimide (1.1 eq) to the solution. Cool the mixture in an ice bath and slowly add trifluoroacetic acid (2.0 eq).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extraction and Washing: Extract the aqueous layer with dichloromethane. Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the iodinated product(s).

Data Presentation

Table 1: Comparison of Iodination Methods for 3-Fluoroquinoline

| Parameter | Method 1: Directed ortho-Metalation | Method 2: Electrophilic Iodination with NIS |

| Iodinating Agent | Iodine (I₂) | N-Iodosuccinimide (NIS) |

| Activating Agent | Lithium Diisopropylamide (LDA) | Trifluoroacetic Acid (TFA) |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Temperature | -78 °C to Room Temperature | 0 °C to Room Temperature |

| Reaction Time | ~ 3 hours | 12 - 24 hours |

| Regioselectivity | Highly selective for the C4 position | May yield a mixture of isomers |

| Typical Yield | Moderate to Good | Variable |

Table 2: Characterization Data for this compound

| Analysis | Expected Result |

| Molecular Formula | C₉H₅FIN |

| Molecular Weight | 273.05 g/mol |

| ¹H NMR (CDCl₃) | Peaks corresponding to the quinoline scaffold protons |

| ¹³C NMR (CDCl₃) | Signals consistent with the substituted quinoline structure |

| Mass Spectrometry | [M+H]⁺ at m/z = 273.96 |

Note: Actual spectral data should be acquired for characterization and may vary slightly based on instrumentation and conditions.

References

Application of 3-Fluoro-4-iodoquinoline in Agrochemical Synthesis

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluoroquinolone scaffold is a privileged structural motif in the development of modern agrochemicals, particularly fungicides and insecticides. The unique electronic properties imparted by the fluorine atom can significantly enhance the biological activity and metabolic stability of these compounds. 3-Fluoro-4-iodoquinoline is a versatile synthetic intermediate, poised for the introduction of diverse functionalities at the 4-position through modern cross-coupling methodologies. This document outlines the application of this compound in the synthesis of novel agrochemical candidates via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols and hypothetical biological activity data are provided to guide researchers in the exploration of this promising building block for the discovery of new crop protection agents.

Introduction